1-(5-Chloro-thiophen-3-YL)ethylamine
Overview
Description
1-(5-Chloro-thiophen-3-YL)ethylamine is a chemical compound belonging to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-thiophen-3-YL)ethylamine can be synthesized through several methods. One common approach involves the reaction of 5-chlorothiophene-3-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more complex processes to ensure higher yields and purity. These methods might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(5-Chloro-thiophen-3-YL)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Substitution reactions at the chloro and amino groups can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: 5-Chlorothiophene-3-carboxaldehyde
Reduction products: 1-(5-Chloro-thiophen-3-YL)ethanolamine
Substitution products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
1-(5-Chloro-thiophen-3-YL)ethylamine has found applications in several scientific research areas:
Medicinal Chemistry: The compound has been studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and other advanced materials.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(5-Chloro-thiophen-3-YL)ethylamine exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
3-Chlorothiophene
2-Aminothiophene
5-Chlorothiophene-3-carbaldehyde
1-(5-Chloro-thiophen-3-YL)ethanolamine
Properties
IUPAC Name |
1-(5-chlorothiophen-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-4(8)5-2-6(7)9-3-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCVDJQOQOHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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